Cas no 881999-06-0 (Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]-)
![Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]- structure](https://nl.kuujia.com/scimg/cas/881999-06-0x500.png)
881999-06-0 structure
Productnaam:Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]-
CAS-nummer:881999-06-0
MF:C26H33N3
MW:387.560326337814
CID:1919944
Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]-
- Benzenamine, 2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]-
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- Inchi: 1S/C26H33N3/c1-18(2)21-12-8-13-22(19(3)4)26(21)27-24-14-9-15-25(24)29-17-16-23(28-29)20-10-6-5-7-11-20/h5-8,10-13,16-19,24-25,27H,9,14-15H2,1-4H3/t24-,25-/m0/s1
- InChI-sleutel: MIIXHBPWJKLWGW-DQEYMECFSA-N
- LACHT: C1(N[C@H]2CCC[C@@H]2N2C=CC(C3=CC=CC=C3)=N2)=C(C(C)C)C=CC=C1C(C)C
Experimentele eigenschappen
- Dichtheid: 1.09±0.1 g/cm3(Predicted)
- Kookpunt: 540.0±50.0 °C(Predicted)
- pka: 4.44±0.40(Predicted)
Benzenamine,2,6-bis(1-methylethyl)-N-[(1S,2S)-2-(3-phenyl-1H-pyrazol-1-yl)cyclopentyl]- Gerelateerde literatuur
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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